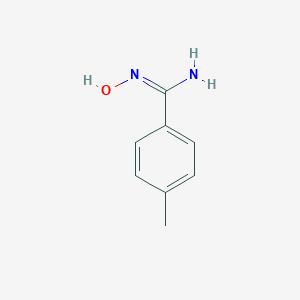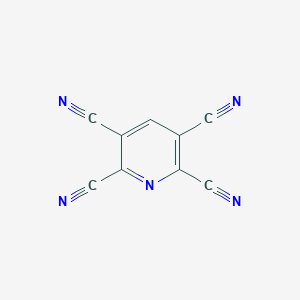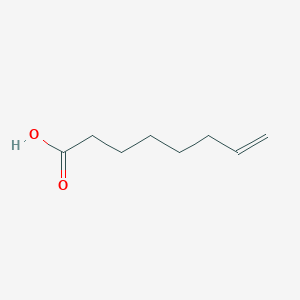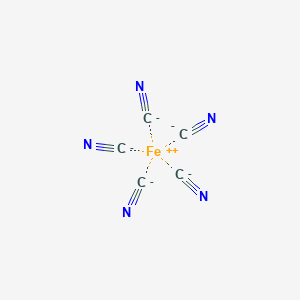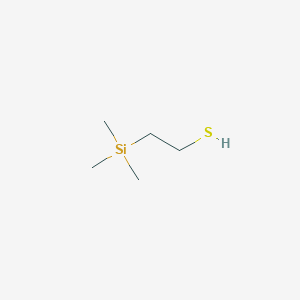
2-(Trimethylsilyl)ethanethiol
Overview
Description
2-(Trimethylsilyl)ethanethiol, also known as (2-Mercaptoethyl)trimethylsilane, is an organosulfur compound with the molecular formula C5H14SSi. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further bonded to a trimethylsilyl group ((CH3)3Si). This compound is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique reactivity and properties .
Mechanism of Action
Target of Action
2-(Trimethylsilyl)ethanethiol is a chemical compound with the linear formula (CH3)3SiCH2CH2SH . It is primarily used as a protecting reagent for carboxyl and phosphate groups . The primary targets of this compound are therefore carboxyl and phosphate groups in various biochemical reactions.
Mode of Action
The compound acts by attaching to carboxyl and phosphate groups, thereby protecting these functional groups from unwanted reactions during a synthesis process . This interaction results in the formation of Teoc-protected amines via alcoholysis of the corresponding isocyanates .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of teoc-protected amines . This suggests that it may be involved in various biochemical pathways where amine protection is required.
Result of Action
The primary result of the action of this compound is the protection of carboxyl and phosphate groups, allowing for controlled reactions in biochemical syntheses . This leads to the successful production of Teoc-protected amines .
Action Environment
The efficacy and stability of this compound are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat. Furthermore, it is classified as a flammable liquid , indicating that it should be kept away from open flames or hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanethiol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
ClCH2CH2SH+(CH3)3SiCl→(CH3)3SiCH2CH2SH+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonates. For example, oxidation with iodine in an aqueous medium can yield 2-(Trimethylsilyl)ethyl disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition: The compound can undergo addition reactions with electrophiles, such as the formation of sulfenyl chlorides.
Common Reagents and Conditions:
Oxidation: Iodine in water, hydrogen peroxide, or other oxidizing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Addition: Electrophilic reagents such as sulfuryl chloride.
Major Products:
Disulfides: Formed through oxidation.
Sulfonates: Formed through further oxidation of disulfides.
Sulfenyl Chlorides: Formed through addition reactions.
Scientific Research Applications
2-(Trimethylsilyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a protecting group for thiols and as a reagent in the synthesis of various organosulfur compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts
Comparison with Similar Compounds
2-(Trimethylsilyl)ethanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
2-(Trimethylsilyl)ethylamine: Contains an amine group (-NH2) instead of a thiol group.
2-(Trimethylsilyl)ethyl chloride: Contains a chloride group (-Cl) instead of a thiol group.
Uniqueness: 2-(Trimethylsilyl)ethanethiol is unique due to the presence of both a thiol group and a trimethylsilyl group, which imparts distinct reactivity and stability. The thiol group allows for versatile chemical transformations, while the trimethylsilyl group provides steric protection and enhances the compound’s stability .
Properties
IUPAC Name |
2-trimethylsilylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOLNMGFOWHFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171139 | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18143-30-1 | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






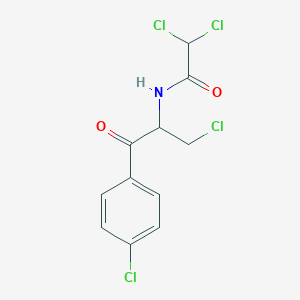
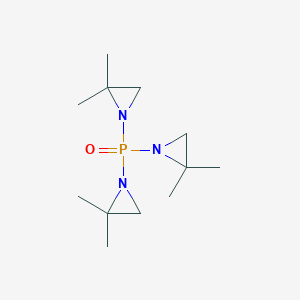
![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)
